5-Bromo-4-fluoro-2-methoxyphenol
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Overview
Description
5-Bromo-4-fluoro-2-methoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under the catalysis of sulfuric acid. The next step involves bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with optimizations to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methoxyphenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.
Common Reagents and Conditions
Bromination: Bromine and iron powder as a catalyst.
Acetylation: Acetic anhydride and sulfuric acid.
Deacetylation: Sodium hydrogen carbonate solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted phenols, while nucleophilic substitution can produce different ether derivatives.
Scientific Research Applications
5-Bromo-4-fluoro-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may be explored for its antimicrobial and anticancer properties due to the presence of halogen atoms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methoxyphenol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Fluoro-2-methoxyphenol: Lacks the bromine atom, leading to different chemical properties.
5-Bromo-4-fluoro-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-Bromo-4-fluoro-2-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6BrFO2 |
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Molecular Weight |
221.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-methoxyphenol |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 |
InChI Key |
NLRBXUYTIBIVHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1O)Br)F |
Origin of Product |
United States |
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